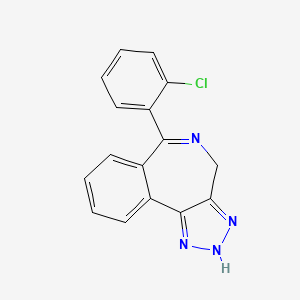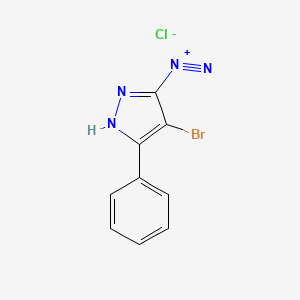
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-Bromo-5-phenyl-1H-pyrazole. The process begins with the formation of 4-Bromo-5-phenyl-1H-pyrazole, which can be synthesized through a [3+2] cycloaddition reaction of diazo compounds and alkynyl bromides . The resulting pyrazole is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves large-scale diazotization reactions under controlled conditions to ensure safety and high yield. The process typically requires precise temperature control and the use of stabilizing agents to prevent decomposition of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles through Sandmeyer reactions, resulting in the formation of aryl halides, nitriles, and other functional groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) for Sandmeyer reactions.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners, often under basic conditions.
Major Products
Substitution Reactions: Products include 4-Bromo-5-phenyl-1H-pyrazole derivatives with various substituents such as halides and nitriles.
Coupling Reactions:
Applications De Recherche Scientifique
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride primarily involves its reactivity as a diazonium salt. The diazonium group is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity underlies its use in substitution and coupling reactions, where the diazonium group is replaced by other functional groups or forms azo bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride.
3(5)-Substituted Pyrazoles: Compounds with similar pyrazole cores but different substituents, affecting their reactivity and applications.
Uniqueness
This compound is unique due to its combination of a diazonium group and a brominated pyrazole core. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Numéro CAS |
74990-74-2 |
|---|---|
Formule moléculaire |
C9H6BrClN4 |
Poids moléculaire |
285.53 g/mol |
Nom IUPAC |
4-bromo-5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C9H6BrN4.ClH/c10-7-8(13-14-9(7)12-11)6-4-2-1-3-5-6;/h1-5H,(H,13,14);1H/q+1;/p-1 |
Clé InChI |
LYHVPNBVEJWBTO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
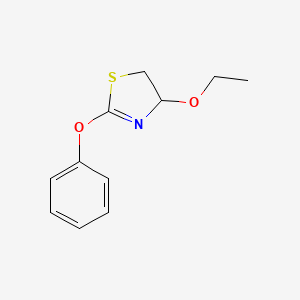
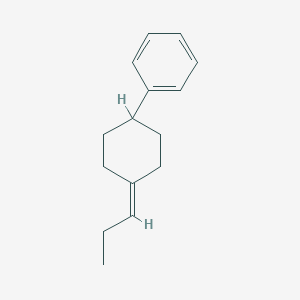
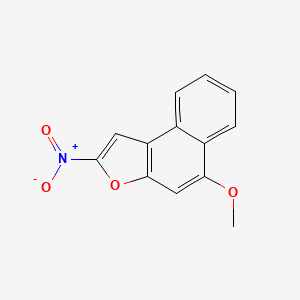
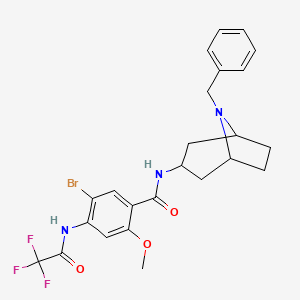

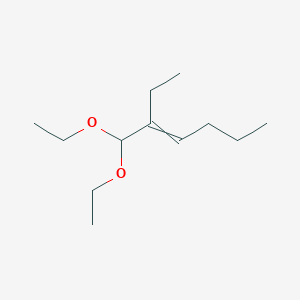
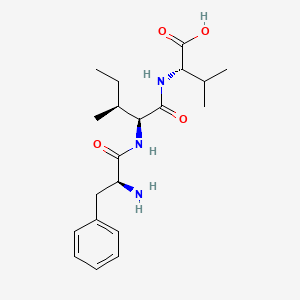
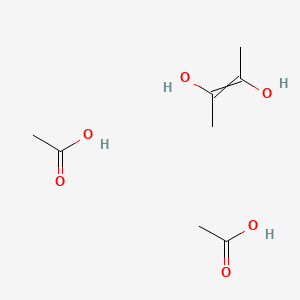
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
